Dichlorophen

Description

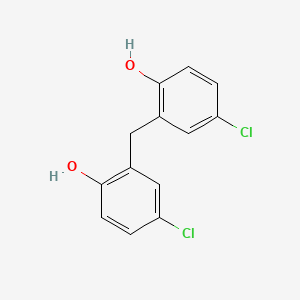

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNWOSOZYLHTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021824 | |

| Record name | Dichlorophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorophene appears as white slightly cream or light pink-colored powder. Melting point 177 °C. Slight phenolic odor and a saline phenolic taste. Moderately toxic. Used as a fungicide and bactericide., White slightly cream or light pink-colored powder; [CAMEO] | |

| Record name | DICHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorophen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions, In water, 30 mg/L at 25 °C | |

| Record name | DICHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-10 mmHg at 77 °F ; 0.0001 mmHg at 212 °F (NTP, 1992), 9.75X10-11 mm Hg at 25 °C | |

| Record name | DICHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dichlorophene is usually contaminated with the trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol, which results from the synthesis process ... the trimer constitutes 5% to 10% by weight of Dichlorophene. | |

| Record name | DICHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

97-23-4 | |

| Record name | DICHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorophen [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dichlorophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorophen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1J0JOU64O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

351 to 352 °F (NTP, 1992), 177-178 °C | |

| Record name | DICHLOROPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18109 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Dichlorophen Action

Cellular and Subcellular Mechanisms of Antimicrobial Activity

Dichlorophen (B75788) demonstrates antimicrobial activity through several proposed mechanisms targeting essential cellular processes in microorganisms. drugbank.comabmole.com

Disruption of Oxidative Phosphorylation Pathways

One of the primary mechanisms attributed to this compound's antimicrobial action is the uncoupling of oxidative phosphorylation. chemdad.comresearchgate.netgoogle.com Oxidative phosphorylation is a critical metabolic pathway in aerobic organisms, including many bacteria and fungi, responsible for generating the majority of cellular ATP through the electron transport chain and chemiosmosis. pressbooks.pubwikipedia.org Uncoupling agents disrupt the proton gradient across the mitochondrial membrane (or the cell membrane in prokaryotes), allowing protons to re-enter the matrix without passing through ATP synthase, thus dissipating the energy that would normally be used for ATP synthesis. pressbooks.pubwikipedia.org This disruption leads to a significant reduction in ATP production, impairing essential cellular functions and ultimately leading to cell death. pressbooks.pub

Effects on Cell Membrane Integrity and Permeability

This compound is believed to disrupt microbial cell membrane integrity and permeability. This disruption can lead to the leakage of essential intracellular components, contributing to cell death. Studies examining the effects of biocides, including this compound, on bacterial cell membranes have investigated potassium ion leakage and the leakage of materials absorbing at 260 nm from cells, indicating damage to the membrane barrier. researchgate.net

Inhibition of Critical Enzymatic Processes

This compound is reported to inhibit critical enzymatic processes in microorganisms. While specific enzymes are not extensively detailed in the provided search results in the context of its antimicrobial action, the general disruption of cellular processes suggests interference with key enzymatic pathways necessary for survival and growth.

Elucidation of Molecular Targets and Pathways in Microorganisms

The molecular targets and specific pathways affected by this compound in microorganisms are linked to its ability to uncouple oxidative phosphorylation and disrupt membrane integrity. By interfering with the electron transport chain and the proton motive force, this compound directly impacts the energy metabolism of the cell. pressbooks.pub The disruption of cell membrane integrity can affect various transport systems and enzyme localization, further impairing cellular function. researchgate.net Research has also explored the antibacterial activity of this compound against specific strains like Acinetobacter calcoaceticus, comparing its efficacy to other compounds and noting variations in minimum inhibitory concentrations depending on the testing medium. nih.govacs.org

Anthelmintic Modes of Action

This compound is effective as an anthelmintic, particularly against tapeworms. nih.govchemdad.comwikipedia.orgdrugbank.comabmole.comdefra.gov.uk Its mode of action in parasites primarily involves the disruption of metabolic processes. ontosight.aihumanitas.net

Disruption of Parasite Metabolic Processes

The anthelmintic action of this compound is thought to involve interference with the energy metabolism of parasites. defra.gov.ukhumanitas.net Similar to its antimicrobial mechanism, this compound is believed to act like salicylanilides by interfering with oxidative phosphorylation in tapeworms. defra.gov.uk This disruption of energy production impairs the parasite's ability to maintain essential functions, leading to their dislodgement and disintegration within the host's alimentary tract. defra.gov.uk Studies on anthelmintic drugs in general indicate that they can interfere with energy metabolism, neuromuscular coordination, microtubular function, and cellular permeability in parasites. eopcw.com this compound's effect on energy metabolism aligns with this broader understanding of anthelmintic mechanisms. humanitas.neteopcw.com Research evaluating this compound against parasitic larval stages, such as Echinococcus multilocularis, has shown in vitro efficacy, further supporting its impact on parasite viability.

Interference with Phosphorylation Pathways in Helminths

One of the primary proposed mechanisms of action for this compound as an anthelmintic, particularly against tapeworms (cestodes), is the interference with oxidative phosphorylation in the parasite's mitochondria. This mechanism is thought to be similar to that of salicylanilides veteriankey.comchemdad.com. By uncoupling oxidative phosphorylation, this compound disrupts the production of ATP, the main energy currency of the cell, leading to energy depletion and ultimately the death of the parasite chemdad.comguidechem.combasu.org.inslideshare.net. This interference with energy metabolism is a critical factor in its efficacy against certain helminth species basu.org.in. While effective against tapeworms like Taenia spp., its activity against others, such as Echinococcus spp. and Dipylidium caninum, may be limited, sometimes affecting only the strobilus while leaving the scolex intact chemdad.com.

Effects on Cholinesterase Activity in Helminths

While the primary anthelmintic mechanism of this compound is linked to oxidative phosphorylation, some anthelmintics are known to affect neuromuscular systems in parasites, including influencing cholinesterase activity veteriankey.combasu.org.in. Organophosphate anthelmintics, for instance, inhibit cholinesterase, leading to acetylcholine (B1216132) accumulation and neuromuscular paralysis in nematodes veteriankey.com. However, research specifically detailing this compound's direct effects on cholinesterase activity in helminths is less prominent compared to its impact on oxidative phosphorylation. Some studies on helminth cholinesterases have noted sensitivity to phenolic drugs, a category that includes this compound, but specific data on this compound's inhibitory effects on helminth cholinesterases require further detailed investigation massey.ac.nz.

Herbicidal and Algicidal Activity Mechanisms

This compound also exhibits herbicidal and algicidal properties, acting through mechanisms that primarily impact photosynthetic organisms.

Inhibition of Photosynthesis in Bryophytes and Aquatic Plants

This compound is known to exhibit algicidal activity chemdad.comguidechem.com. While the precise mechanisms can vary among different algicidal compounds, inhibition of photosynthesis is a common mode of action researchgate.net. Bryophytes and aquatic plants rely on photosynthesis for energy production, converting light energy, water, and carbon dioxide into sugars okstate.edupressbooks.pubusp.br. Interference with this process, particularly the light-dependent reactions or carbon fixation (Calvin cycle), would severely impact their survival pressbooks.pubfrontiersin.orgosti.gov. Although specific detailed studies on this compound's direct inhibition of photosynthesis in bryophytes and aquatic plants were not extensively found, its classification as an algicide and its potential to disrupt cellular processes in microorganisms and plants suggest an interference with photosynthetic pathways chemdad.comguidechem.com. Bryophytes, despite lacking complex vascular systems, perform photosynthesis and are sensitive to environmental factors affecting this process usp.brresearchgate.net.

Induction of Intracellular Ion Loss in Bryophytes (e.g., Potassium, Magnesium)

Modulation of Carbon Dioxide Production in Plant Tissues

The modulation of carbon dioxide production in plant tissues can be linked to various metabolic processes, including respiration and photorespiration okstate.edupressbooks.pubosti.gov. While photosynthesis consumes CO₂, respiration produces it okstate.edu. Photorespiration, a process that occurs in plants, particularly under certain environmental conditions, also results in the release of CO₂ pressbooks.pubosti.gov. This compound's potential to interfere with cellular respiration, similar to its effect on helminth oxidative phosphorylation, could theoretically impact CO₂ production in plant tissues chemdad.comguidechem.com. Furthermore, any disruption to the balance between photosynthesis and respiration caused by this compound could indirectly modulate CO₂ levels within plant cells. However, specific research detailing this compound's direct modulation of CO₂ production rates or related enzymatic activities in plant tissues was not a primary finding in the search results. The complex interplay of carbon fixation mechanisms in plants (C3, C4, CAM) also influences CO₂ dynamics pressbooks.pubfrontiersin.orgias.ac.in.

Biological and Physiological Impacts of Dichlorophen

Effects on Microbial Physiology and Growth Dynamics

Dichlorophen (B75788) exhibits significant effects on microbial life, demonstrating efficacy against bacteria, fungi, and algae.

Bactericidal and Fungicidal Efficacy Studies

This compound functions as an antimicrobial agent with reported activity against bacteria and fungi. drugbank.comchemdad.comherts.ac.uktoku-e.com Research indicates that it possesses broad-spectrum antibacterial properties effective against both Gram-positive and Gram-negative bacterial strains. nih.govacs.orgresearchgate.net

Studies involving the screening of FDA-approved drugs have identified this compound as having previously undiscovered antibacterial characteristics against Acinetobacter calcoaceticus, a bacterium relevant in hospital-acquired infections. nih.govacs.orgresearchgate.net Investigations into its efficacy against A. calcoaceticus have been conducted using both solid diffusion susceptibility tests and liquid media assays. This compound demonstrated antibacterial activity in both formats, although the Minimum Inhibitory Concentrations (MICs) varied depending on the assay method used. nih.govacs.org For instance, this compound showed a decreased MIC in the liquid assay compared to the solid diffusion tests against A. calcoaceticus. nih.govacs.org

| Assay Type | Observation | Source |

|---|---|---|

| Solid Diffusion Susceptibility | Demonstrated antibacterial activity (zone of inhibition) | nih.govacs.orgresearchgate.net |

| Liquid Media Assay | Demonstrated antibacterial activity (growth inhibition) | nih.govacs.org |

| MIC (Solid Assay, A. calcoaceticus) | Ranged from 0.206 mM to 0.825 mM at 1 µL volume | nih.gov |

| MIC (Liquid Assay, A. calcoaceticus) | Decreased compared to solid assay | nih.govacs.org |

Beyond its antibacterial actions, this compound is also known for its fungicidal properties. It is employed as a contact fungicide for controlling specific turf diseases, such as dollar spots and rots. chemdad.com General antifungal activity has also been documented for the compound. toku-e.com

Algicidal Effects on Aquatic Flora

This compound is classified and utilized as an algicide, indicating its capacity to kill or inhibit the growth of algae. herts.ac.ukwikipedia.org Its algicidal activity has been noted in various contexts. chemdad.com Research has specifically examined the algicidal effects of different chemicals, including this compound, on various algal strains. ird.fr this compound has been characterized as moderately toxic to aquatic invertebrates and algae. herts.ac.uk

Impact on Higher Plants and Photosynthetic Organisms

This compound's biological influence extends to higher plants and organisms capable of photosynthesis, affecting their growth and photosynthetic processes.

Growth Inhibition Studies

This compound has been historically used as a commercial agent for eradicating bryophytes, a group that includes mosses and liverworts. oup.com Studies investigating its impact on specific bryophyte species, such as the moss Rhytidiadelphus squarrosus and the thalloid liverwort Marchantia polymorpha, have shown that this compound inhibits their growth. oup.com The sensitivity of the moss Rhytidiadelphus squarrosus to this compound treatment appeared to be influenced by the age of the plant tissue. oup.com

Furthermore, assessment of this compound's effects on root meristem cells of Allium cepa (onion) indicated cytotoxic activity. This effect was observed as a reduction in the mitotic index, which signifies inhibition of cell division and thus growth. researchgate.net

Photosynthetic Oxygen Evolution Disturbances

Research on bryophytes, specifically the moss Rhytidiadelphus squarrosus and the liverwort Marchantia polymorpha, demonstrated that this compound inhibits the process of photosynthesis in these organisms. oup.com Photosynthesis is a vital process for these organisms, involving the conversion of light energy into chemical energy and the evolution of oxygen. The inhibition of this process by this compound suggests an interference with the photosynthetic machinery. oup.com

Interactions with Biological Systems in Multidrug Repurposing Research

This compound has gained attention in the field of drug repurposing due to its existing biological activities, particularly its antimicrobial properties. It has been identified in screening efforts aimed at finding new antibacterial agents, especially in the context of combating multidrug-resistant bacterial strains. nih.govacs.orgresearchgate.net

In studies screening libraries of approved drugs for activity against Acinetobacter calcoaceticus, this compound was among the compounds found to possess previously unrecognized antibacterial capabilities against this organism. nih.govacs.orgresearchgate.net These studies also explored combinations of this compound with other identified antibacterial agents, such as Miconazole and Bithionol (B75329). Testing of these combinations revealed synergistic effects against certain bacteria in some cases. nih.govresearchgate.net

Beyond bacterial infections, this compound's antiparasitic activity has led to its exploration for repurposing in treating parasitic diseases. Specifically, its potential has been investigated for the treatment of alveolar echinococcosis, a disease caused by the larval stage of the parasite Echinococcus multilocularis. cambridge.org Studies have evaluated the efficacy of this compound, including formulations where it is modified with silica (B1680970) nanoparticles, against this larval stage. cambridge.org In vitro studies showed that both this compound alone and nanoparticle-modified this compound had time- and dose-dependent effects against E. multilocularis protoscoleces. cambridge.org The nanoparticle-modified this compound demonstrated greater in vitro efficacy compared to this compound alone. cambridge.org In vivo studies using a murine model of alveolar echinococcosis indicated that nanoparticle-modified this compound at a lower dose had similar efficacy to a higher dose of Albendazole, a standard treatment, and greater activity than free this compound. cambridge.org this compound is also broadly recognized as an anthelmintic agent effective against cestodes and protozoa. drugbank.comchemdad.com

The compound has also been considered as a potential lead in the search for new agri-bactericides through drug repurposing strategies, targeting phytopathogenic bacteria. nih.gov

Environmental Dynamics and Ecotoxicological Implications of Dichlorophen

Occurrence and Distribution in Environmental Compartments

The distribution and occurrence of dichlorophen (B75788) in the environment are influenced by its usage and physicochemical properties. Studies on the environmental presence of similar organochlorine compounds provide context for understanding this compound's potential fate.

Presence in Aquatic Systems and Sediments

Chemical substances, including pesticides, can be transported through rivers, leading to their presence in aquatic ecosystems. nih.gov Sediments serve as potential reservoirs for pollutants in aquatic environments. frontiersin.org While specific data on this compound concentrations in aquatic systems and sediments is limited in the provided search results, studies on other organochlorine pesticides (OCPs) like DDT highlight their occurrence and distribution in river sediments. For instance, a study on the Niger River in Nigeria detected ∑OCPs in sediment samples, with concentrations varying across locations and seasons. nih.gov The distribution of OCP concentrations in sediments can be influenced by factors such as river runoff and tidal currents. frontiersin.org

Soil Contamination and Persistence

This compound has been noted as persistent and commonly found on soils and effluents. researchgate.net The persistence of synthetic chemicals like OCPs in ecosystems, including terrestrial environments, is a significant environmental challenge due to their resistance to degradation. frontiersin.org Soil contamination levels can be classified based on the concentration of persistent xenobiotics. nih.gov Factors such as nutrients, pH, temperature, moisture, oxygen, and soil characteristics can influence the biodegradation of pollutants like pesticides in soil and water. nih.gov

Degradation Pathways and Transformation Products

The breakdown of this compound in the environment can occur through various pathways, leading to the formation of transformation products.

Photodegradation Mechanisms and Major Products (e.g., Hydroxydechlorination, Dechlorination, Quinone Formation)

Photodegradation is a potential mechanism for the breakdown of this compound. Research on this compound has included studies on its photodegradation. researchgate.net While specific detailed mechanisms and major products like hydroxydechlorination, dechlorination, and quinone formation for this compound photodegradation are not explicitly detailed in the provided snippets, these are common transformation pathways for phenolic compounds and chlorinated hydrocarbons under photolytic conditions.

Bioremediation and Microbial Degradation Studies (e.g., Fungal and Bacterial Pathways)

Bioremediation, utilizing microorganisms, is considered an environmentally sustainable method for degrading pollutants. nih.gov Microorganisms, including bacteria and fungi, play a crucial role in the degradation of organic pollutants in soil and water environments. nih.govmdpi.com They employ diverse metabolic pathways involving enzymes to break down hazardous organic compounds. nih.govmdpi.com

Fungi are widely distributed in both terrestrial and aquatic ecosystems and are recognized for their ability to degrade complex organic matter. mdpi.com Fungal biodegradation capabilities are often linked to oxidative enzymatic reactions involving oxidases and peroxidases, typically requiring oxygen-rich environments. mdpi.comfrontiersin.org Some fungal genera capable of degrading pesticides include Trametes, Ganoderma, Aspergillus, Fusarium, Pleurotus, Cladosporium, Rhizopus, Penicillium, Phlebia, and Mortiella. mdpi.com Studies have shown that a combination of diverse fungal species can exhibit superior pesticide degradation compared to individual strains. mdpi.com Fungal cultures can offer advantages in water and soil treatment due to their ability to protect internal organelles from contaminants. nih.gov

Bacteria also possess diverse metabolic pathways for pollutant degradation, functioning under various environmental conditions, including aerobic and anaerobic states and across different pH and temperature ranges. frontiersin.org Bacterial degradation involves processes such as reductive dechlorination, oxidative dehalogenation, and hydrolytic processes. mdpi.com Examples of bacteria involved in the degradation of organic pollutants include Pseudomonas putida and Rhodococcus spp. mdpi.com The isolation and identification of effective degrading strains are crucial for the bioremediation of contaminated sites. nih.gov

Enzymes produced by microbes catalyze the breakdown of molecules through various biochemical pathways like oxidation, reduction, or hydrolysis. nih.gov Laccases, for instance, are enzymes that can oxidize a wide range of hazardous chemicals, including phenols and pesticides. researchgate.net

Advanced Oxidation Processes for Degradation (e.g., Ferrate (Fe(VI)) Oxidation, Laccase Immobilization, Electrooxidation)

Advanced Oxidation Processes (AOPs) are utilized to generate reactive species, such as hydroxyl radicals, to degrade pollutants in wastewater. scielo.org.mx These processes can be effective alternatives for treating effluents containing refractory pollutants. scielo.org.mxresearchgate.net

Ferrate (Fe(VI)) has demonstrated effectiveness as an oxidant in wastewater treatment and in processes for treating refractory pollutants like dichlorophenol (DCP). researchgate.net The degradation of DCP by ferrate in water has been investigated, showing complete removal under certain conditions. researchgate.net Reaction pathways involving the cleavage of the C-C bridge bond, hydroxylation, and radical coupling have been proposed for the oxidation of similar compounds by ferrate. researchgate.net Ferrate-based AOPs can involve various enhanced oxidation pathways through electron capture by Fe(VI), oxidation by Fe(V) and Fe(IV), or the catalytic effects of Fe(III) and Fe(II). mdpi.com

Enzyme immobilization, such as laccase immobilization on nanoporous materials, has been explored to enhance the degradation of pesticides like this compound. researchgate.net Immobilizing enzymes can improve their stability, activity, separation, and reusability, contributing to more efficient remediation approaches. researchgate.net Immobilized laccases have shown the ability to oxidize organic contaminants in wastewater, often achieving high removal rates. researchgate.net Studies have evaluated the biodegradation of chlorinated compounds like this compound using immobilized laccase enzymes. researchgate.net

Electrooxidation is another advanced oxidation process that can be applied to the degradation of pollutants. scielo.org.mx Electrochemical oxidation processes can involve the production of hydroxyl radicals at the electrode surface or through indirect electrolytic processes in the bulk solution, aiming for the mineralization of pollutants. scielo.org.mx The electrochemical oxidation of phenolic-type compounds aligns with typical behaviors observed in such processes. mdpi-res.com

Here is a summary of some research findings related to the environmental dynamics and degradation of this compound and similar compounds:

| Environmental Compartment | Observation / Finding | Source |

| Aquatic Systems/Sediments | Organochlorine pesticides detected in river sediments. | nih.gov |

| Distribution influenced by factors like river runoff and tidal currents. | frontiersin.org | |

| Soil | This compound noted as persistent and found on soils. | researchgate.net |

| Persistence of OCPs in terrestrial ecosystems is a challenge. | frontiersin.org | |

| Bioremediation | Fungal and bacterial degradation of organic pollutants. | nih.govmdpi.com |

| Fungal genera involved in pesticide degradation identified. | mdpi.com | |

| Microbial enzymes catalyze pollutant breakdown. | nih.gov | |

| Advanced Oxidation | Ferrate (Fe(VI)) effective oxidant for refractory pollutants. | researchgate.net |

| Laccase immobilization enhances degradation of pesticides. | researchgate.net | |

| Electrooxidation used for pollutant degradation. | scielo.org.mx |

Table 1: Summary of Environmental Observations and Degradation Findings

| Degradation Process | Mechanisms / Agents Involved | Source |

| Photodegradation | Studied for this compound. (Specific mechanisms like hydroxydechlorination, dechlorination, quinone formation are general for similar compounds but not detailed for this compound in sources) | researchgate.net |

| Bioremediation (Microbial) | Fungal pathways (Oxidative enzymes, e.g., laccases, peroxidases). | mdpi.comfrontiersin.org |

| Bacterial pathways (Reductive dechlorination, oxidative dehalogenation, hydrolysis, enzymes). | nih.govmdpi.com | |

| Advanced Oxidation Processes | Ferrate (Fe(VI)) oxidation (C-C bridge cleavage, hydroxylation, radical coupling). | researchgate.netmdpi.com |

| Laccase immobilization (Enzymatic oxidation). | researchgate.net | |

| Electrooxidation (Generation of hydroxyl radicals). | scielo.org.mxmdpi-res.com |

Table 2: this compound Degradation Pathways and Mechanisms

Theoretical Calculations and Mechanistic Modeling of Degradation

Theoretical calculations and mechanistic modeling play a crucial role in understanding the degradation pathways of this compound in various environmental matrices. Studies employing density functional theory (DFT) have been used to rationalize the reaction mechanisms involved in this compound degradation, such as oxidation by ferrate (Fe(VI)). nih.govresearchgate.net These calculations can help identify the most vulnerable sites on the this compound molecule for chemical attack. For instance, analyses of Wiberg bond orders and transition states have indicated that the C7–C8 bond may be the most susceptible to cleavage, while the C12 site is a likely location for hydroxyl addition during degradation reactions. nih.govresearchgate.net Mulliken atomic spin densities distribution can also suggest the potential for self-coupling products to form via C–O–C linkages. nih.gov

Computer simulations have also been employed to model the photodegradation routes of this compound, particularly when sorbed onto sediments or suspended particles in aquatic environments. These simulations can demonstrate how attachment to solid phases significantly affects the relevance of different photodegradation pathways compared to photodegradation in the dissolved phase. For example, studies have shown that the reactivity of this compound with excited triplet states of sensitizers like riboflavin (B1680620) and with singlet oxygen can be decreased when it is bonded to silica (B1680970) nanoparticles. This reduced reactivity is attributed to the involvement of the phenolic group in the bonding to the particles.

Ecotoxicological Assessments and Environmental Risk

Ecotoxicological assessments are vital for evaluating the potential harm of this compound to various organisms and ecosystems. These assessments typically examine toxicity across different trophic levels and environmental compartments. europa.eunoack-lab.com

Aquatic Toxicity to Fish, Invertebrates, and Algae

This compound is considered moderately to very toxic to aquatic organisms, including fish, aquatic invertebrates, and algae. herts.ac.ukresearchgate.netscbt.com Acute toxicity tests are commonly performed to determine the short-term effects on these organisms, often expressed as LC50 (Lethal Concentration 50%) or EC50 (Effect Concentration 50%) values. europa.eunoack-lab.comepa.gov Algae are often reported as the most sensitive trophic level in aquatic toxicity assessments, followed by aquatic invertebrates and then fish. europa.eu

While specific acute toxicity data (LC50/EC50 values) for this compound across a range of species were not consistently available in the search results, the general consensus indicates its moderate to high toxicity to aquatic life. herts.ac.ukresearchgate.netscbt.com Long-term (chronic) toxicity tests are also important to assess effects on reproduction, hatching, and development, and these may be required when acute testing indicates a risk or long-term exposure is expected. europa.eunoack-lab.com

Terrestrial Ecotoxicity and Soil Microbial Activity

The impact of this compound on terrestrial ecosystems, particularly soil microbial activity, is another area of concern. This compound is not usually persistent in soils. herts.ac.uk However, soil contamination can still occur, and its effects on soil microbial communities have been investigated. researchgate.net

Studies have evaluated the potential of bioremediation strategies, such as using spent Lentinus edodes substrate, to enhance the degradation of this compound in contaminated soil. researchgate.net The addition of such organic amendments has been shown to facilitate soil biological properties, including increasing microbial counts, respiration intensity, and soil enzyme activities, which contribute to the dissipation of this compound. researchgate.net For instance, in soil co-contaminated with this compound and cadmium, the addition of spent Lentinus edodes substrate resulted in this compound degradation rates ranging from 85.0% to 96.9%, compared to 68.3% to 84.1% in non-amended soil. researchgate.net

Impact on Non-Target Organisms (e.g., Bryophytes)

This compound has been used commercially as an eradicant for bryophytes. researchgate.net Research has specifically investigated the effects of this compound on the physiology and growth of bryophytes, such as the moss Rhytidiadelphus squarrosus and the liverwort Marchantia polymorpha. researchgate.netbioone.org These studies have indicated differential sensitivity among different bryophyte species to this compound exposure. bioone.org While the exact mechanisms of toxicity to bryophytes were not detailed in the search results, the use of this compound for bryophyte control highlights its direct impact on these non-target organisms. researchgate.net

Evaluation of Toxicity of Degradation Products

Understanding the toxicity of degradation products is crucial for a comprehensive environmental risk assessment, as these products may be as or more toxic than the parent compound. nih.gov Studies on the oxidative degradation of this compound, for example, by using ferrate (Fe(VI)), have identified numerous degradation products. nih.govresearchgate.net

Some research has evaluated the toxicity changes in reaction solutions during this compound degradation processes. For instance, in the context of oxidation by permanganate, the intermediate products of chlorophene (a related compound) degradation were assessed using luminescent bacteria (Photobacterium phosphoreum), and they posed a relatively low ecological risk during the degradation process. nih.gov Similarly, studies using nanomaterial-immobilized fungal laccase for this compound degradation have shown that the decomposition products exhibited weaker genotoxicity and pro-apoptotic action compared to the parent compound. researchgate.net Molecular simulation methods have also been used to predict the potential for chronic alterations, such as endocrine disruption, by comparing the theoretical affinity of oxidized this compound subproducts to steroid hormone nuclear receptors. acs.org These simulations suggested a reduction in the theoretical affinity of subproducts for the ligand-binding pocket of these receptors, implying a potential reduction in binding events. acs.org

Bioconcentration and Bioaccumulation Potential

Bioconcentration refers to the accumulation of a water-borne chemical in an aquatic organism, while bioaccumulation includes uptake from all sources (water, food, sediment). europa.euup.ptecetoc.org These processes can lead to increased body burdens and potential toxic effects. ecetoc.org

This compound's hydrophobicity allows it to potentially bioconcentrate in marine organisms and bioaccumulate. It has been reported that this compound can accumulate in fish exposed to wastewater treatment plant effluents. The potential for a substance to bioaccumulate is primarily related to its lipophilicity, often estimated by the octanol-water partition coefficient (log KOW). ecetoc.org While a specific log KOW value for this compound was not consistently found across the search results, its described hydrophobicity suggests a potential for accumulation in fatty tissues. up.pt Bioaccumulation assessments are an important part of environmental risk assessment, particularly for substances that are persistent and toxic. ecetoc.org

Metabolism and Toxicological Pathways of Dichlorophen

Metabolic Fate in Biological Systems (Research Models)

Studies in research models, primarily rats, have shed light on how dichlorophen (B75788) is processed within biological systems, including its absorption, distribution, and excretion, as well as the major metabolic transformations it undergoes.

Absorption, Distribution, and Excretion Studies

Following oral administration in rats, 14C-labeled this compound was found to be well absorbed. The majority of the administered dose was eliminated within 2 days, with approximately 78% excreted in the urine and 15% in the feces. nih.govpharmacompass.com This indicates that once absorbed, this compound is relatively rapidly cleared from the body in rats. Chlorophenols in general are reported to be rapidly and virtually completely absorbed after oral, dermal, or inhalation exposure in animals, with quantitative estimates of fractional absorption based on urinary recovery of radioactivity ranging between 69% and 100% in animal studies. cdc.gov While specific distribution data for this compound were not extensively detailed in the search results, chlorophenols are generally known to be widely distributed in the body, with the highest concentrations typically found in the liver, kidney, and spleen. cdc.gov

Major Metabolic Pathways (e.g., Glucuronidation, Sulfation)

The primary metabolic pathways for this compound in rats involve conjugation reactions. The major metabolites identified in rat urine include this compound sulfate (B86663), this compound monoglucuronide, and this compound diglucuronide. researchgate.net This indicates that both sulfation and glucuronidation are significant routes of biotransformation for this compound. Conjugation with glucuronic acid and sulfate are common phase II metabolic reactions that increase the water solubility of compounds, facilitating their excretion. longdom.orgdrughunter.comnih.govresearchgate.net Studies in bile duct-cannulated rats have also suggested the occurrence of extensive enterohepatic circulation of this compound monoglucuronide. researchgate.net

Table 1: Major Metabolites of this compound Identified in Rat Urine

| Metabolite | Metabolic Pathway | Detection Location | Research Model |

| This compound sulfate | Sulfation | Urine | Rat |

| This compound monoglucuronide | Glucuronidation | Urine | Rat |

| This compound diglucuronide | Glucuronidation | Urine | Rat |

Role of Cytochrome P450 Enzymes in Metabolism

While conjugation reactions appear to be the major metabolic pathways for this compound, cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a crucial role in the phase I metabolism of many xenobiotics, often introducing functional groups that can then be conjugated in phase II reactions. dynamed.commdpi.comuv.es Although direct studies specifically detailing the role of CYP enzymes in the metabolism of this compound were not prominently found, CYP enzymes are known to metabolize other chlorophenols, sometimes producing reactive intermediates like quinones and semiquinones. cdc.gov CYP1A2 is exclusively expressed in the human liver and plays important roles in carcinogen bioactivation, particularly with aromatic and heterocyclic amines. mdpi.com CYP3A4 is another significant enzyme involved in the metabolism of various substances, including some chlorophenols like 2,4-dichlorophenol, which is metabolized into 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone (B1222853) by human CYP3A4 in research models. nih.gov Given that this compound is a phenolic compound, it is plausible that CYP enzymes could be involved in its initial metabolic steps, potentially leading to hydroxylation or other transformations before conjugation.

Mechanisms of Cellular and Molecular Toxicity

Research using in vivo and in vitro models has provided evidence regarding the cellular and molecular mechanisms by which this compound exerts toxic effects, including its potential to induce genotoxicity and influence cell cycle progression and apoptosis.

Genotoxicity and DNA Damage Induction

Studies have investigated the genotoxic potential of this compound. Research using Rattus norvegicus (rats) and Allium cepa (onion) root meristem cells has indicated that this compound can induce DNA damage. nih.govresearchgate.netresearchgate.net In Rattus norvegicus, the comet assay revealed this compound-induced DNA damage in blood cells in a time-dependent manner. nih.gov In Allium cepa root meristem cells, this compound at higher concentrations was found to be genotoxic, inducing chromosomal aberrations such as chromosome fragments, lagging chromosomes, bridges, sticky chromosomes, and multipolar anaphase. researchgate.net While the exact molecular mechanisms of this compound's genotoxicity are not fully elucidated, the induction of DNA damage suggests an interaction with the genetic material. Oxidative stress, which can lead to DNA damage, is a potential mechanism of toxicity for some chemicals. niscpr.res.inpjoes.com

Effects on Cell Cycle Progression and Apoptosis Induction

This compound has been shown to affect cell cycle progression and induce apoptosis in research models. In studies using rat leukocytes, this compound was found to alter the cell cycle and induce apoptosis, which was linked to a decrease in mitochondrial membrane potential and confirmed DNA damage. nih.gov Apoptosis, or programmed cell death, is a crucial process for removing damaged or unhealthy cells. frontiersin.org Alterations in the cell cycle can lead to uncontrolled cell proliferation or cell death. Research on other compounds, such as dichloroacetate (B87207) and a chalcone (B49325) derivative, has demonstrated the induction of G2/M phase cell cycle arrest and apoptosis in cancer cell lines. nih.govnih.govmdpi.comresearchgate.net While these studies are not directly on this compound, they illustrate common mechanisms of toxicity involving cell cycle disruption and apoptosis induction that could be relevant to this compound's effects. The observed effects of this compound on cell cycle and apoptosis in rat leukocytes suggest that these are important mechanisms contributing to its toxicological profile in this model. nih.gov

Table 2: Observed Cellular and Molecular Toxic Effects of this compound

| Toxic Effect | Observation in Research Model | Model Type | Key Findings |

| DNA Damage Induction | Observed | Rattus norvegicus, Allium cepa | Induced DNA damage in blood cells (rat) and chromosomal aberrations (onion). nih.govresearchgate.net |

| Altered Cell Cycle Progression | Observed | Rat leukocytes | Altered cell cycle phases. nih.gov |

| Apoptosis Induction | Observed | Rat leukocytes | Induced apoptosis, linked to decreased mitochondrial membrane potential. nih.gov |

Resistance Mechanisms and Evolutionary Biology in Response to Dichlorophen

Microbial Resistance Development

The development of resistance in microorganisms to biocides like Dichlorophen (B75788) is a growing concern, potentially contributing to the broader issue of antimicrobial resistance. europa.eu Microorganisms can adapt to the presence of antimicrobial molecules through various mechanisms. europa.eu

Mechanisms of Resistance in Bacteria

Bacterial resistance mechanisms against antimicrobial agents are diverse and can be intrinsic or acquired. nih.gov These mechanisms generally fall into four categories: limiting drug uptake, modifying the drug target, inactivating the drug, and active drug efflux. nih.gov

While specific detailed mechanisms of bacterial resistance solely to this compound are not extensively documented in the provided search results, research indicates that this compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, including Acinetobacter calcoaceticus. nih.govacs.orgresearchgate.net Studies screening FDA-approved drugs identified this compound as having previously undiscovered antibacterial properties against A. calcoaceticus. nih.govacs.orgresearchgate.net

General bacterial resistance mechanisms, which could potentially be employed against this compound, include reduced permeability of the outer membrane (particularly in Gram-negative bacteria) and the activity of efflux pumps. nih.govnih.gov Efflux pumps are cellular transporters that actively pump drugs out of the bacterial cell, thereby reducing the intracellular concentration of the antimicrobial agent. nih.govnih.govalliedacademies.org Overexpression of these pumps can lead to multidrug resistance. nih.govnih.gov

Research has shown that some mechanisms of resistance are common to both biocides and antibiotics, such as efflux pumps and changes in permeability. europa.eu The selective pressure from biocides may favor the expression and dissemination of these shared resistance mechanisms. europa.eu

Fungal Resistance Pathways

Fungal resistance to antimicrobial agents, including antifungals, can develop through various mechanisms, often involving genetic changes. mdpi.com These mechanisms can impact the interaction between the drug and its target. mdpi.com Common pathways for fungal resistance include alterations in the drug binding site, overexpression of drug targets, and the upregulation of multidrug efflux transporters. mdpi.commdpi.com

This compound is known to have activity against fungi. drugbank.com While specific detailed mechanisms of fungal resistance solely to this compound were not found, general fungal resistance mechanisms provide insight into potential pathways. Multidrug efflux systems, particularly ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, play a significant role in fungal resistance by pumping drugs out of the cell. mdpi.com Overexpression of genes encoding drug targets can also lead to resistance by titrating the antifungal compound. mdpi.com Biofilm formation is another mechanism that can enhance fungal resistance. mdpi.com

The development of fungicide resistance is an evolutionary process driven by the survival and spread of resistant fungi following repeated exposure to fungicides with the same mode of action. afren.com.au

Cross-Resistance with Other Antimicrobial Agents

Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to another agent, often with a similar mechanism of action or target. europa.eu The use of certain active substances in biocidal products may contribute to the increased occurrence of antibiotic-resistant bacteria. europa.eu Some resistance mechanisms, such as efflux pumps, are common to both biocides and antibiotics, potentially leading to cross-resistance. europa.eunih.govnih.govalliedacademies.org

While direct evidence detailing this compound-specific cross-resistance with a wide range of other antimicrobial agents was limited in the provided results, the potential for cross-resistance with other biocides and antibiotics through shared mechanisms like efflux pumps exists. Studies screening for antibacterial agents have tested this compound alongside compounds like Miconazole and Bithionol (B75329), noting potential synergistic effects in combination therapies against resistant bacterial strains, which indirectly suggests the complexity of resistance profiles and potential for shared pathways. nih.govacs.orgresearchgate.net The structural similarity between this compound, Bithionol, and Triclosan has also been noted in the context of antibacterial activity. nih.govacs.org

Anthelmintic Resistance in Parasitic Organisms

Anthelmintic resistance, the heritable ability of parasites to survive treatment with a dose of an anthelmintic that would normally be effective, is a significant problem in controlling parasitic diseases. woah.orgbioworma.commsdvetmanual.comresearchgate.net this compound has been used as an anthelmintic, particularly effective against tapeworms in dogs and cats, and its mode of action is thought to involve interfering with energy metabolism. drugbank.comveteriankey.comontosight.ai

The development of anthelmintic resistance is an evolutionary process resulting from the selection pressure exerted by chemical exposure, where sensitive parasites are killed, allowing resistant individuals to survive and reproduce. woah.org

Upregulation of Cellular Efflux Mechanisms

Upregulation of cellular efflux mechanisms is one of the main mechanisms of anthelmintic resistance in parasites. researchgate.net Drug efflux pumps are cellular transporters that actively pump drugs out of the parasite's cells, reducing the intracellular drug concentration and thus limiting the drug's effectiveness. alliedacademies.org These pumps, which can be overexpressed in resistant parasites, are involved in expelling a variety of drugs, including antiparasitic agents. alliedacademies.org Key efflux pump families involved in antimicrobial resistance in parasites include ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. alliedacademies.org

While the provided information indicates that upregulation of cellular efflux is a general mechanism of anthelmintic resistance alliedacademies.orgresearchgate.net, specific research detailing the upregulation of efflux mechanisms specifically in response to this compound in parasitic organisms was not found. However, given that efflux pumps are a common resistance mechanism across different classes of antimicrobial agents and in various organisms europa.eunih.govnih.govalliedacademies.orgmdpi.com, it is a plausible mechanism that could contribute to this compound resistance in parasites.

Increased Drug Metabolism in Parasites

Increased drug metabolism within parasites is another main mechanism contributing to anthelmintic resistance. researchgate.net This involves enzymatic processes within the parasite that break down or modify the anthelmintic drug, rendering it less effective or inactive.

The provided search results mention that the mechanism of action of this compound is thought to interfere with energy metabolism in tapeworms. veteriankey.comontosight.ai While increased drug metabolism is listed as a general mechanism of anthelmintic resistance researchgate.net, specific details or research findings on how parasites might increase the metabolism of this compound were not available in the provided snippets. The complexity of defining the exact mechanisms of action for phenolic compounds like this compound has been noted, suggesting that other factors might be involved beyond the primary proposed mechanism. unlp.edu.ar

Further research is needed to fully elucidate the specific roles of efflux mechanisms and increased metabolism in the development of resistance to this compound in various parasitic organisms.

Advanced Analytical and Remediation Methodologies for Dichlorophen

Quantitative and Qualitative Analytical Techniques for Environmental and Biological Matrices

The analysis of dichlorophen (B75788) in environmental and biological samples requires sensitive and specific methods to ensure accurate identification and measurement. A range of analytical techniques, including chromatography, spectrophotometry, and electrochemistry, are employed for this purpose.

Chromatography-Based Methods (e.g., HPLC-MS, GC-MS, Thin-Layer Chromatography)

Chromatography plays a significant role in the separation and detection of this compound in complex matrices. High Performance Liquid Chromatography (HPLC) is a commonly used technique. For instance, HPLC with a photodiode array detector has been applied for the determination of this compound in cosmetics. fda.gov.tw A stability-indicating reversed-phase HPLC method has also been described for the determination of this compound and its trimer impurity in raw material and veterinary capsules. nih.gov HPLC methods often utilize reversed-phase columns, such as Lichrospher 100 RP-18 or Phenomenex Gemini NX-C18, with mobile phases typically consisting of mixtures of methanol (B129727) or acetonitrile (B52724) and water, often with the addition of an acid like acetic acid or phosphoric acid. fda.gov.twiultcs.orgsielc.com For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the analysis of various compounds, including chlorophenols like 2,4-dichlorophenol. researchgate.netulisboa.pt While specific LC-MS or GC-MS methods solely focused on this compound in environmental or biological matrices were not extensively detailed in the search results, these techniques are broadly applicable for the analysis of such compounds after appropriate sample preparation. GC with various detectors (MS, ECD, NPD, PPD, FID) and HPLC with spectrophotometric detection are established methods for determining compounds like dichlorvos (B1670471) in biological and environmental samples, suggesting their potential applicability to this compound, which shares some structural characteristics with chlorinated organic compounds. nih.gov

Thin-Layer Chromatography (TLC) has also been mentioned as a method for determining compounds in biological samples. nih.gov After separation on TLC plates, isolated compounds can be assayed by ultraviolet spectrophotometry. researchgate.net

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods provide alternative approaches for the determination of this compound, often relying on the compound's inherent light absorption properties or its reaction with specific reagents to produce a colored product. A spectrophotometric method and a colorimetric method using 4-aminoantipyrene with potassium periodate (B1199274) as an oxidizing agent have been described for this compound. nih.govsmolecule.com The AOAC Official Methods of Analysis includes a spectrophotometric method (AOAC 972.48) for the determination of dichlorophene in drugs. nih.govsmolecule.com

Research is also exploring novel colorimetric approaches. For example, colorimetric paper-based analytical devices (PADs) mediated by two-dimensional metal-organic frameworks (MOFs) have been proposed for the visual detection of this compound based on its inhibitory effect on the MOF nanozyme activity. nih.govmdpi.com This method utilizes a 2D Cu TCPP (Fe) MOF nanozyme that catalyzes the oxidation and color change of 3,3',5,5'-tetramethylbenzidine, with this compound inhibiting this activity. nih.gov

Electrochemical Mapping Techniques

Electrochemical techniques can be employed for the detection of phenolic compounds. While the provided search results did not specifically detail electrochemical mapping techniques for this compound, an electrochemical sensor relying on the electropolymerization of poly-L-arginine on carboxyl-functionalized graphene oxide-modified glassy carbon electrode has been developed for the detection of this compound. researchgate.net This indicates the potential for electrochemical methods in this compound analysis.

Advanced Sample Preparation and Extraction Methods

Effective sample preparation and extraction are crucial steps before the instrumental analysis of this compound in various matrices. The chosen method depends on the sample type and the analytical technique to be used.

For the analysis of this compound in cosmetics by HPLC, samples are typically extracted with methanol, often utilizing ultrasonication to aid the process. fda.gov.tw One method involves transferring a weighed sample into a volumetric flask, adding methanol, and sonicating for a specified time before filtering the extract for HPLC analysis. fda.gov.tw

In the analysis of biocides, including this compound, in materials like textiles, extraction with methanol in a crimp cap glass vial in an ultrasonic bath at an elevated temperature (e.g., 65°C) for a set duration (e.g., 1 hour) has been performed before HPLC analysis. iultcs.org After cooling, the extract is filtered. iultcs.org

Extraction methods for organic compounds from environmental and biological samples commonly involve the use of organic solvents, solid phase extraction (SPE), or techniques like liquid-liquid extraction. nih.govbiomedgrid.comjocpr.com SPE is a popular concentration method for pesticide analysis in water, offering advantages like reduced solvent usage and potential for automation, although it can be a multi-step process. glsciences.com Advanced SPE cartridges with novel designs can significantly reduce sample preparation time. glsciences.com For instance, a new SPE cartridge design utilizing a membrane of reversed-phase material allowed for a substantial reduction in extraction time for pesticide analysis in water. glsciences.com

Extraction from solid matrices like soil can involve acidification followed by extraction with organic solvents and techniques such as ultrasonication. researchgate.net

Environmental Remediation and Treatment Technologies

Addressing this compound contamination in the environment requires effective remediation and treatment technologies. Various approaches are being investigated and applied to degrade or remove this compound from water and soil.

Biological Treatment Systems (e.g., Anaerobic Digestion with Mediators)

Biological treatment systems, particularly those involving microbial processes, hold promise for the degradation of this compound. However, this compound has been classified as a synthetic organic chemical unlikely to be readily removed during standard biological sewage treatment, even with prolonged exposure of the microbial community. nih.gov In an activated sludge test, dichlorophene showed only 50% degradation aerobically over a two-week period at concentrations of 10-20 mg/L, and 0% degradation anaerobically. nih.govnih.gov

Despite the challenges with conventional biological treatment, enhanced biological approaches are being explored. Laccases, which are enzymes capable of oxidizing phenolic compounds, have shown potential for the biodegradation of pesticides like this compound in water. researchgate.net Immobilized laccases, such as Coriollopsis gallica laccase immobilized on mesoporous nanostructures, have been evaluated for this compound biodegradation, demonstrating a significant reduction in toxic effects after enzymatic oxidation. researchgate.netsci-hub.se Studies have shown high enzyme binding efficiency and reusability for immobilized laccases in the removal of various compounds. researchgate.net

Anaerobic digestion (AD) is a widely used process for treating organic waste and wastewater, but it can be inhibited by the presence of certain pollutants like chlorophenols. researchgate.netnih.gov Research is being conducted to improve the efficiency of anaerobic digestion for this compound removal, particularly through the use of conductive materials as mediators. researchgate.netmdpi.com Conductive materials can facilitate direct interspecies electron transfer between microorganisms, potentially enhancing the degradation of inhibitory compounds and improving methane (B114726) production. researchgate.netmdpi.com Studies have investigated the effect of iron/carbon mediators, such as nano-zero valent iron/activated carbon (nZVI/AC) and zero valent iron/activated carbon (ZVI/AC), in anaerobic digestion systems for this compound degradation in synthetic wastewater. researchgate.net Results indicated high this compound removal efficiency (over 98%) in the acidification step with these mediators, along with improved chemical oxygen demand (COD) conversion and better methane production from the pretreated effluent. researchgate.net This suggests that the incorporation of suitable mediators can significantly enhance the performance of anaerobic digestion systems in treating this compound-containing wastewater.

Data from a study on anaerobic digestion of synthetic this compound wastewater with iron/carbon mediators researchgate.net:

| Mediator Type | COD Conversion (%) (Acidification Step) | This compound Removal (wt%) (Acidification Step) |

| nZVI/AC | 42.18 | 98.49 |

| ZVI/AC | 42.61 | 99.00 |

This data highlights the effectiveness of iron/carbon mediators in achieving high this compound removal during the acidification phase of anaerobic digestion. researchgate.net

Other remediation strategies for chlorinated phenols, which may be relevant to this compound, include advanced oxidation processes, reductive dechlorination using bimetallic systems, and electrokinetic remediation. nih.govnih.gov Palladium, ruthenium, and silver have been investigated as catalysts for the dechlorination of this compound using Fe(0) as a reducing agent. nih.gov Fe/Pd systems showed total dechlorination of this compound, while Fe/Ru resulted in partial dechlorination. nih.gov

Enzyme-Based Bioremediation (e.g., Immobilized Laccase Systems)

Enzyme-based bioremediation, particularly utilizing laccases, has shown promise for the degradation of phenolic compounds like this compound. Laccases are multicopper oxidoreductases capable of oxidizing a broad spectrum of environmental contaminants. sci-hub.se Immobilizing laccase enzymes onto support materials can enhance their stability, reliability, and reusability for continuous applications. sci-hub.seresearchgate.net

Studies have evaluated the biodegradation of this compound using laccase immobilized on mesoporous nanostructures, such as mesoporous nanostructured silicon foam. nih.govresearchgate.net This approach has demonstrated efficient oxidation of this compound and a significant reduction in its associated toxic effects, including acute genotoxicity and apoptotic effects. nih.govresearchgate.netacs.org Immobilization techniques, such as adsorption onto 3% alginate beads, have been shown to increase the biotransformation of related chlorinated phenols compared to using free enzymes. nih.govnih.gov The choice of support material for laccase immobilization depends on factors like adsorption properties, chemical bonding affinity, availability, and cost-effectiveness. researchgate.net

Ferrate (Fe(VI)) Oxidation Processes

Ferrate (Fe(VI)) is a powerful and environmentally friendly oxidant that has been investigated for the degradation of various organic pollutants in water, including chlorinated phenols. researchgate.netnih.govmdpi.com Fe(VI) exhibits a high redox potential, particularly under acidic conditions. mdpi.com

Research on the oxidative degradation of this compound by Fe(VI) in water has shown that complete removal can be achieved relatively quickly under specific conditions. researchgate.netnih.gov For instance, complete removal of this compound has been observed within 300 seconds at a molar ratio of [Fe(VI)]:[this compound] of 2:1 in pure water. researchgate.netnih.gov The presence of natural organic matter, such as humic acid, can inhibit the degradation to some extent. researchgate.netnih.gov

Analysis of the degradation products by techniques like HPLC/MS has identified numerous intermediates, suggesting various reaction pathways. researchgate.netnih.gov These pathways can include the cleavage of the C-C bridge bond, hydroxylation, and radical coupling. researchgate.netnih.gov Theoretical calculations, such as those analyzing Wiberg bond orders and transition states, have helped rationalize these mechanisms, indicating vulnerable sites for cleavage and hydroxyl addition. researchgate.netnih.gov

Electrooxidation with Reactive Electrochemical Membranes

Electrooxidation using reactive electrochemical membranes (REMs) is an advanced method for the degradation of organic contaminants in water. Studies have investigated the electrooxidation of this compound using Ti₄O₇ REMs. dntb.gov.uaglobalauthorid.comnih.govacs.org

Research indicates that significant degradation of this compound can be achieved through electrooxidation with Ti₄O₇ anodes. nih.gov The efficiency of electrooxidation can be influenced by factors such as mass transfer rates, anodic potentials, and the adsorption of this compound onto the anode surface. nih.gov At lower anodic potentials, the removal efficiency may be determined by the activation energy for direct electron transfer. nih.gov As the anodic potential increases, the adsorption of this compound on the anode can become a dominant factor in determining degradation efficiency. nih.gov